molecular formula C6H7BrCl2N2O B8734868 2-Bromo-4,5-dichloro-1-(ethoxymethyl)-1h-imidazole CAS No. 104473-89-4

2-Bromo-4,5-dichloro-1-(ethoxymethyl)-1h-imidazole

Cat. No. B8734868
Key on ui cas rn: 104473-89-4
M. Wt: 273.94 g/mol
InChI Key: BMBOHQVAPNFPLV-UHFFFAOYSA-N
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Patent
US04668693

Procedure details

A mixture of 1.06 g of 1-chloromethyl-2-bromo-4,5-dichloroimidazole, 0.54 g of sodium ethoxide and 40 ml of ethanol was heated under reflux for 10 hours. The reaction mixture was then concentrated under reduced pressure to obtain an oily product. This product was purified by column chromatography on silica gel to obtain 0.25 g of 1-ethoxymethyl-2-bromo-4,5-dichloroimidazole.
Name
1-chloromethyl-2-bromo-4,5-dichloroimidazole
Quantity
1.06 g
Type
reactant
Reaction Step One
Quantity
0.54 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[CH2:2][N:3]1[C:7]([Cl:8])=[C:6]([Cl:9])[N:5]=[C:4]1[Br:10].[O-:11][CH2:12][CH3:13].[Na+]>C(O)C>[CH2:12]([O:11][CH2:2][N:3]1[C:7]([Cl:8])=[C:6]([Cl:9])[N:5]=[C:4]1[Br:10])[CH3:13] |f:1.2|

Inputs

Step One
Name
1-chloromethyl-2-bromo-4,5-dichloroimidazole
Quantity
1.06 g
Type
reactant
Smiles
ClCN1C(=NC(=C1Cl)Cl)Br
Name
Quantity
0.54 g
Type
reactant
Smiles
[O-]CC.[Na+]
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 10 hours
Duration
10 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was then concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to obtain an oily product
CUSTOM
Type
CUSTOM
Details
This product was purified by column chromatography on silica gel

Outcomes

Product
Name
Type
product
Smiles
C(C)OCN1C(=NC(=C1Cl)Cl)Br
Measurements
Type Value Analysis
AMOUNT: MASS 0.25 g
YIELD: CALCULATEDPERCENTYIELD 22.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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